For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Methyl-1-heptanol
This technical guide provides a comprehensive overview of the chemical structure, properties, and reactive characteristics of 5-Methyl-1-heptanol. The information is intended for researchers and professionals involved in chemical synthesis and drug development.
Chemical Structure and Identification
5-Methyl-1-heptanol is a branched-chain primary alcohol. Its structure consists of a seven-carbon heptane (B126788) backbone with a methyl group at the fifth carbon and a hydroxyl group at the first carbon. The presence of a chiral center at the C5 position means that 5-Methyl-1-heptanol can exist as two distinct enantiomers: (R)-5-methyl-1-heptanol and (S)-5-methyl-1-heptanol.[1]
Chemical Structure Diagram:
Caption: Chemical structure of 5-Methyl-1-heptanol.
Physicochemical and Spectroscopic Properties
The following tables summarize the key physical, chemical, and spectroscopic properties of 5-Methyl-1-heptanol.
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 5-methylheptan-1-ol | [2] |
| Molecular Formula | C₈H₁₈O | [2][3][4][5][6] |
| Molecular Weight | 130.23 g/mol | [2][3] |
| CAS Number | 7212-53-5 | [2][3][4][5][6] |
| Boiling Point | 182.5°C | [7] |
| Density | 0.815 g/cm³ | [8] |
| Refractive Index | 1.427 | [8] |
| Dielectric Constant | 7.47 | [8] |
Table 2: Spectroscopic Data Identifiers
| Spectroscopic Data | Availability | Source(s) |
| Mass Spectrum | Available from NIST | [2][3][6] |
| IR Spectrum | Available from NIST | [2][3][4][5][6] |
Synthesis and Reactivity
5-Methyl-1-heptanol serves as a useful intermediate in various synthetic pathways.[1] Its primary alcohol functional group is amenable to a range of chemical transformations.
Representative Synthesis: Grignard Reaction
Experimental Workflow: Representative Grignard Synthesis
Caption: Workflow for a representative Grignard synthesis of a methyl-heptanol derivative.
Detailed Methodology (Adapted from a similar synthesis[9]):
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Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and dry diethyl ether under an inert atmosphere (e.g., argon or nitrogen). Add a small amount of 2-bromopentane to initiate the reaction, which can be facilitated by the addition of a crystal of iodine. Once the reaction begins, add the remaining 2-bromopentane dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the mixture until the magnesium is consumed.
-
Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of propanal in dry diethyl ether dropwise from the dropping funnel. Control the rate of addition to maintain a manageable reaction temperature. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional period.
-
Workup and Isolation: Cool the reaction mixture again in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and remove the solvent by rotary evaporation. Purify the resulting crude alcohol by distillation under reduced pressure to obtain the final product.
Oxidation to Carboxylic Acid
As a primary alcohol, 5-Methyl-1-heptanol can be oxidized to its corresponding carboxylic acid, 5-methylheptanoic acid.[1] This is a fundamental transformation in organic synthesis. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).[1]
Experimental Workflow: Oxidation of 5-Methyl-1-heptanol
Caption: General workflow for the oxidation of 5-Methyl-1-heptanol.
Detailed Methodology (General Protocol[1]):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Methyl-1-heptanol in a suitable solvent (e.g., water or a mixture of acetone (B3395972) and water).
-
Addition of Oxidizing Agent: Slowly add the oxidizing agent (e.g., potassium permanganate) in portions to the stirred solution. The reaction is typically exothermic and may require cooling to control the temperature.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete, as indicated by a color change (e.g., the disappearance of the purple permanganate color).
-
Workup and Isolation: Cool the reaction mixture and filter to remove any solid byproducts (e.g., manganese dioxide). Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic extracts, and dry over an anhydrous drying agent.
-
Purification: Remove the solvent under reduced pressure to yield the crude 5-methylheptanoic acid, which can be further purified by distillation or recrystallization.
Potential Applications and Research Interest
5-Methyl-1-heptanol is a valuable intermediate in organic synthesis.[1] Its branched structure and chiral center make it a useful building block for more complex molecules. Research has suggested that the compound and its derivatives may possess antimicrobial and antifungal properties, indicating potential for the development of new therapeutic agents.[1] Furthermore, its presence in some plant and microbial extracts has prompted investigations into its natural origins and biological activities.[1]
Safety and Handling
A specific Safety Data Sheet (SDS) for 5-Methyl-1-heptanol was not identified in the search results. However, based on the data for similar flammable alcohols such as 4-methylheptan-3-ol and heptan-1-ol, the following general safety precautions should be observed:
-
Flammability: 5-Methyl-1-heptanol is expected to be a flammable or combustible liquid.[10][11] Keep away from heat, sparks, open flames, and other ignition sources.[12][13] Use non-sparking tools and take precautionary measures against static discharge.[12][13]
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[11][14] Handle in a well-ventilated area or in a chemical fume hood.[14]
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[12][13]
References
- 1. 5-Methyl-1-heptanol | 7212-53-5 | Benchchem [benchchem.com]
- 2. 5-Methyl-1-heptanol | C8H18O | CID 138963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Methyl-1-heptanol [webbook.nist.gov]
- 4. 5-Methyl-1-heptanol [webbook.nist.gov]
- 5. 5-Methyl-1-heptanol [webbook.nist.gov]
- 6. 5-Methyl-1-heptanol [webbook.nist.gov]
- 7. 5-METHYL-1-HEPTANOL | 7212-53-5 [chemicalbook.com]
- 8. 5-methyl-1-heptanol [stenutz.eu]
- 9. dasher.wustl.edu [dasher.wustl.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. pfaltzandbauer.com [pfaltzandbauer.com]
